molecular formula C6H13ClF2N2 B14782561 5,5-Difluoro-1-methyl-piperidin-3-amine diHCl

5,5-Difluoro-1-methyl-piperidin-3-amine diHCl

Cat. No.: B14782561
M. Wt: 186.63 g/mol
InChI Key: LHPNDQLYEJEXDS-UHFFFAOYSA-N
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Description

5,5-Difluoro-1-methyl-piperidin-3-amine diHCl is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of fluorine atoms in the structure of this compound imparts unique chemical properties to the compound, making it of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-1-methyl-piperidin-3-amine diHCl typically involves the fluorination of a piperidine precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-1-methyl-piperidin-3-amine diHCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Difluoro-1-methyl-piperidin-3-amine diHCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1-methyl-piperidin-3-amine diHCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-methyl-piperidin-3-amine diHCl
  • 5,5-Dichloro-1-methyl-piperidin-3-amine diHCl
  • 5,5-Dibromo-1-methyl-piperidin-3-amine diHCl

Uniqueness

The presence of two fluorine atoms in 5,5-Difluoro-1-methyl-piperidin-3-amine diHCl imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen substitutions. These properties make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C6H13ClF2N2

Molecular Weight

186.63 g/mol

IUPAC Name

5,5-difluoro-1-methylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C6H12F2N2.ClH/c1-10-3-5(9)2-6(7,8)4-10;/h5H,2-4,9H2,1H3;1H

InChI Key

LHPNDQLYEJEXDS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC(C1)(F)F)N.Cl

Origin of Product

United States

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